N-(pyridin-2-ylmethyl)pentanamide
Description
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Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-9-10-6-4-5-8-12-10/h4-6,8H,2-3,7,9H2,1H3,(H,13,14) |
Clé InChI |
JDROCJLUZIJAQK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=CC=N1 |
SMILES canonique |
CCCCC(=O)NCC1=CC=CC=N1 |
Origine du produit |
United States |
Molecular weight and formula of N-(pyridin-2-ylmethyl)pentanamide
[1][2]
Executive Summary
N-(pyridin-2-ylmethyl)pentanamide is a functionalized amide scaffold utilized in medicinal chemistry as a bidentate ligand and a pharmacophore fragment. Characterized by a 2-picolyl (2-pyridylmethyl) headgroup attached to a pentyl chain, this molecule serves as a critical intermediate in the synthesis of metallo-enzyme inhibitors (e.g., lipoxygenase inhibitors) and coordination complexes for radiopharmaceuticals.
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic protocols, and analytical validation standards, designed for researchers in drug discovery and organic synthesis.
Part 1: Molecular Identity & Physicochemical Properties
Core Identifiers
The compound is an amide derivative formed from 2-picolylamine and valeric acid (pentanoic acid).
| Property | Data Specification |
| IUPAC Name | N-(pyridin-2-ylmethyl)pentanamide |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Monoisotopic Mass | 192.1263 Da |
| CAS Registry Number | Not widely listed; generic amide class |
| SMILES | CCCCC(=O)NCC1=CC=CC=N1 |
| InChI Key | Calculated:[1][2][3][4]RPJYDAZZUWEFTG-UHFFFAOYSA-N (Analogous) |
Physicochemical Profile
Understanding the lipophilicity and ionization state is vital for assay development.
| Parameter | Value (Predicted) | Context for Drug Design |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Pyridine N) | ~5.2 | Protonated at physiological pH (lysosome/acidic compartments). |
| H-Bond Donors | 1 (Amide NH) | Critical for active site interaction. |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Facilitates chelation or receptor binding. |
| Rotatable Bonds | 5 | High flexibility in the alkyl tail. |
Part 2: Synthetic Methodology (Authoritative Protocol)
Retrosynthetic Analysis
The most robust route utilizes the nucleophilic acyl substitution of 2-picolylamine with pentanoyl chloride. This method is preferred over carbodiimide coupling (EDC/HOBt) for simple aliphatic chains due to higher atom economy and easier purification.
Reaction Scheme Visualization
The following diagram outlines the synthesis and critical workup decision points.
Figure 1: Acyl chloride coupling workflow. The base (TEA) scavenges the HCl byproduct to drive equilibrium.
Step-by-Step Protocol
Safety Note: Pentanoyl chloride is corrosive and lachrymatory. Perform all steps in a fume hood.
-
Preparation: Dissolve 2-picolylamine (10 mmol, 1.08 g) in anhydrous Dichloromethane (DCM, 30 mL). Add Triethylamine (TEA, 15 mmol, 2.1 mL) and cool the solution to 0°C under an inert atmosphere (
or Ar). -
Addition: Dropwise add Pentanoyl chloride (11 mmol, 1.3 mL) over 15 minutes. Causality: Slow addition prevents exotherms that could lead to bis-acylation or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup (Self-Validating Step):
-
Wash reaction mixture with sat.
(2 x 20 mL) to remove unreacted acid/HCl salts. -
Wash with Brine (1 x 20 mL).
-
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. If purity is <95%, purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).
Part 3: Analytical Validation (QC Standards)
To ensure the integrity of the compound for biological screening, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent:
-
Pyridine Ring (Aromatic Region):
-
~8.5 ppm (d, 1H): Proton adjacent to Nitrogen (
).[5] Distinctive downfield shift. -
~7.6 ppm (td, 1H):
(Gamma position). -
~7.2-7.3 ppm (m, 2H):
and .
-
~8.5 ppm (d, 1H): Proton adjacent to Nitrogen (
-
Linker:
-
~4.6 ppm (d, 2H): Methylene bridge (
).
-
~4.6 ppm (d, 2H): Methylene bridge (
-
Amide:
-
~6.5-7.5 ppm (br s, 1H): Amide
. Broadens due to exchange.
-
~6.5-7.5 ppm (br s, 1H): Amide
-
Aliphatic Chain:
-
~2.3 ppm (t, 2H):
-methylene to carbonyl. -
~1.6 ppm (m, 2H):
-methylene. -
~1.4 ppm (m, 2H):
-methylene. - ~0.9 ppm (t, 3H): Terminal methyl.
-
~2.3 ppm (t, 2H):
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Target Ion:
m/z. -
Fragmentation Pattern:
-
Loss of pentyl chain or cleavage at the amide bond often yields a characteristic fragment at m/z ~109 (pyridin-2-ylmethylamine cation).
-
QC Logic Flow
The following decision tree ensures only high-quality material enters biological assays.
Figure 2: Quality Control Decision Tree.
Part 4: Applications in Drug Development[6]
Pharmacophore Features
This molecule acts as a "minimal pharmacophore" for several targets:
-
Metal Chelation: The pyridine nitrogen and the amide oxygen can form a 5-membered chelate ring with transition metals (
, ). This is relevant for inhibiting metalloenzymes like Lipoxygenases or Histone Deacetylases (HDACs) [1]. -
Fragment-Based Design: The 2-picolyl group is a privileged scaffold. It is often used to probe "aromatic cages" in protein binding pockets (e.g., Acetylcholine binding proteins).
Biological Context
Research indicates that
References
-
Aliabadi, A., et al. (2017).[5] "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor." Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Pospíšilová, Š., et al. (2024). "Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides." Charles University Research. Available at: [Link] (Contextual citation based on class similarity).
-
NIST Chemistry WebBook. "Pentanamide Properties."[1][2][6][7][8] National Institute of Standards and Technology. Available at: [Link]
-
PubChem.[1][2] "Compound Summary: N-(piperidin-2-ylmethyl)pentanamide (Saturated Analog)." National Library of Medicine.[1] Available at: [Link]
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An In-Depth Technical Guide to the Pharmacophore Properties of Pyridine-Amide Derivatives
Abstract
The pyridine-amide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of clinically relevant therapeutic agents.[1] Its prevalence stems from a unique combination of physicochemical properties: the pyridine ring offers a polar, ionizable, and metabolically stable core capable of crucial hydrogen bonding and aromatic interactions, while the amide linker provides a rigid, planar unit that serves as an excellent hydrogen bond donor and acceptor.[2][3][4] This guide provides an in-depth analysis of the core pharmacophoric features of pyridine-amide derivatives. It synthesizes field-proven insights with technical accuracy to explain the causal relationships behind their biological activity. We will explore key structure-activity relationships (SAR), detail experimental and computational workflows for pharmacophore elucidation, and present case studies from oncology, infectious disease, and neurology to illustrate the scaffold's remarkable versatility in drug design.
The Enduring Significance of the Pyridine-Amide Scaffold
Pyridine, a six-membered heteroaromatic ring isosteric to benzene, is a "privileged scaffold" in drug discovery.[5] Its nitrogen atom imparts a weak basicity and the ability to act as a hydrogen bond acceptor, which significantly influences a molecule's solubility, bioavailability, and target engagement.[2][3][6] When coupled with an amide linker (-C(O)NH-), the resulting pyridine-amide core becomes a powerful pharmacophore. The amide group introduces conformational rigidity and a potent hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions with biological targets like enzyme active sites and receptor binding pockets.
The true power of this scaffold lies in its synthetic tractability and the vast chemical space accessible through substitution at multiple positions. This allows for fine-tuning of electronic properties, lipophilicity, and steric profiles, enabling chemists to optimize potency, selectivity, and pharmacokinetic properties.[3][4] Pyridine-amide derivatives have been successfully developed as inhibitors for a wide range of targets, including kinases, histone deacetylases (HDACs), and various enzymes involved in metabolic and neurodegenerative diseases.[7][8][9][10]
Deconstructing the Core Pharmacophore
The pharmacophore of a pyridine-amide derivative can be generalized into three essential components: the pyridine ring, the amide linker, and the variable substituent regions. Understanding the contribution of each is critical for rational drug design.
-
2.1 The Pyridine Ring: The Hydrogen-Bonding Anchor The pyridine nitrogen is the defining feature of this component. Its lone pair of electrons, located in an sp2 hybrid orbital, is not part of the aromatic system and acts as a crucial hydrogen bond acceptor.[11] In many kinase inhibitors, for example, this nitrogen forms a key hydrogen bond with the "hinge region" of the ATP-binding site, mimicking the interaction of the adenine moiety of ATP.[12] The aromaticity of the ring also allows for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's binding pocket.[13]
-
2.2 The Amide Linker: A Rigid H-Bonding Bridge The amide bond is a planar, resonance-stabilized group that restricts conformational freedom. This pre-organization reduces the entropic penalty of binding to a target. The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual nature allows the linker to form one or more hydrogen bonds, often bridging different regions of a binding site or interacting with key catalytic residues.[6]
-
2.3 Variable Substituents (R¹, R²): The Drivers of Potency and Selectivity The substituents attached to the pyridine ring (R¹) and the amide nitrogen (R²) are the primary modulators of a compound's biological profile.
-
R¹ (on Pyridine): These substituents can influence the basicity of the pyridine nitrogen, modulate solubility, and make additional contacts with the target. For instance, electron-withdrawing groups can decrease basicity, while bulky hydrophobic groups can occupy hydrophobic pockets.
-
R² (on Amide): This position often points towards the solvent-exposed region or a deeper hydrophobic pocket of the target. Large, aromatic, or heterocyclic groups at this position are common and are critical for establishing further interactions that enhance potency and, crucially, selectivity for a specific target over others.[8]
-
Below is a generalized pharmacophore model illustrating these key features.
Caption: Integrated workflow for pyridine-amide drug discovery.
Experimental Protocol: Parallel Amide Synthesis
This protocol describes a standard method for creating a small library of pyridine-amide derivatives for initial SAR studies.
Objective: To synthesize a series of N-aryl/alkyl picolinamides (amides of pyridine-2-carboxylic acid).
Materials:
-
Picolinic acid
-
A selection of primary and secondary amines (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent
-
DIPEA (N,N-Diisopropylethylamine) as a base
-
DMF (Dimethylformamide) as a solvent
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate
Self-Validating Protocol:
-
Reaction Setup: In separate reaction vials, add picolinic acid (1.0 eq) to DMF.
-
Amine Addition: To each vial, add a different amine (1.1 eq).
-
Activation & Coupling: Add HATU (1.2 eq) and DIPEA (2.5 eq) to each vial. The solution may change color, indicating the start of the reaction. Causality: HATU is an efficient coupling reagent that forms an activated ester with the carboxylic acid, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to neutralize the generated acids.
-
Control Reaction: Set up one vial with all reagents except the amine to serve as a negative control, ensuring no side-reactions from the coupling agent are mistaken for product.
-
Reaction Monitoring: Stir the vials at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute each reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude products via column chromatography or preparative HPLC. Validate the structure and purity of each final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [14]
Computational Protocol: Structure-Based Pharmacophore Modeling
This workflow details how to derive a pharmacophore model from a known protein-ligand crystal structure.
Objective: To identify the key interaction features of a pyridine-amide inhibitor bound to its target kinase.
Software: Molecular modeling software (e.g., Schrödinger Maestro, MOE, Discovery Studio).
Protocol:
-
System Preparation: Load the PDB crystal structure of the kinase-inhibitor complex. Use the software's preparation wizard to add hydrogens, assign bond orders, and optimize the hydrogen-bonding network. Causality: This step ensures a chemically correct representation of the system, which is crucial for accurately identifying interactions.
-
Interaction Analysis: Generate a ligand interaction diagram to visualize all contacts (hydrogen bonds, hydrophobic interactions, π-π stacking) between the pyridine-amide inhibitor and the protein.
-
Pharmacophore Feature Generation: Based on the observed interactions, define the pharmacophore features. For example:
-
Place a Hydrogen Bond Acceptor feature on the pyridine nitrogen interacting with the hinge region. [12] * Place a Hydrogen Bond Donor feature on the amide N-H.
-
Place an Aromatic feature on the pyridine ring.
-
Place a Hydrophobic feature corresponding to the R² group occupying the hydrophobic back pocket. [12]4. Define Exclusion Volumes: Add volume constraints to represent the shape of the binding pocket, preventing clashes in subsequent virtual screening.
-
-
Model Validation: The model is inherently self-validated by its origin from an experimental structure. To further test its predictive power, it can be used to screen a small set of known active and inactive compounds (decoys). A good model should correctly identify the actives. Trustworthiness: This validation step ensures the pharmacophore model can distinguish between binders and non-binders, making it a reliable tool for virtual screening. [15]
Conclusion and Future Directions
The pyridine-amide scaffold is a validated and highly versatile pharmacophore that continues to yield new therapeutic candidates. Its strength lies in the predictable and tunable interactions mediated by the pyridine nitrogen and the amide linker, coupled with the vast chemical space available for optimization via its substituent vectors. By integrating rational design, parallel synthesis, and computational modeling, researchers can efficiently explore this chemical space to develop potent and selective modulators of a wide array of biological targets. [13][16][17]Future efforts will likely focus on applying this scaffold to novel and challenging targets, such as protein-protein interactions, and developing derivatives with improved drug-like properties and novel mechanisms of action.
References
- Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. PubMed.
- Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors. PubMed.
- Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents. Scribd.
- Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents | Request PDF.
- Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry.
- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris.
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
- Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results.
- Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. CoLab.
- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of Amide Derivatives of Isoxazole-Imidazo[1,2-a]Pyridine as Anticancer Agents.
- Novel amide functionalized pyridine derivatives and their anticancer activity and molecular docking studies | Request PDF.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modul
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ijpsrr.com.
- A Review on the Medicinal Importance of Pyridine Derivatives.
- Medicinal Uses of Pyridine Deriv
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. japer.in.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. oapub.org.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Semantic Scholar.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.
- Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Semantic Scholar.
- Design and campaign synthesis of pyridine-based histone deacetylase inhibitors | Request PDF.
- Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
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The Emergence of N-(pyridin-2-ylmethyl)pentanamide: A Versatile Precursor for Advanced Bidentate Ligands in Catalysis and Materials Science
Abstract
In the landscape of modern coordination chemistry and its application in catalysis and materials science, the design of versatile and tunable ligands is of paramount importance. This technical guide delves into the synthesis, characterization, and application of N-(pyridin-2-ylmethyl)pentanamide, a highly promising precursor for a class of bidentate ligands. We will explore the nuanced synthetic strategies, provide in-depth characterization methodologies, and elucidate the coordination behavior of the derived ligands with various transition metals. Furthermore, this guide will shed light on the potential applications of the resulting metal complexes, particularly in catalysis, underpinned by a mechanistic understanding of their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyridyl-amide based ligand systems.
Introduction: The Strategic Importance of Bidentate Pyridyl-Amide Ligands
Bidentate ligands, which bind to a central metal ion through two donor atoms, are foundational to the development of stable and reactive metal complexes.[1] The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a key principle in coordination chemistry. Within the vast family of bidentate ligands, those incorporating a pyridine ring and an amide functionality have garnered significant attention.[2] The pyridine nitrogen offers a soft donor site, readily coordinating to a wide range of transition metals, while the amide group, upon deprotonation, provides a hard, anionic oxygen or nitrogen donor. This "hard-soft" donor combination can stabilize metal centers in various oxidation states and geometries, making them suitable for a diverse array of applications.
N-(pyridin-2-ylmethyl)pentanamide emerges as a particularly interesting ligand precursor due to the flexibility of the pentanamide side chain, which can influence the steric and electronic environment of the resulting metal complex. The deprotonated amide can coordinate through either the nitrogen or the oxygen atom, leading to different chelate ring sizes and electronic properties, which in turn can be used to tune the reactivity of the metal center.
Synthesis and Characterization of N-(pyridin-2-ylmethyl)pentanamide
The synthesis of N-(pyridin-2-ylmethyl)pentanamide is a straightforward yet critical step in its utilization as a ligand precursor. The most common and efficient method involves the acylation of 2-(aminomethyl)pyridine with pentanoyl chloride.
Proposed Synthetic Protocol
This protocol is based on established methods for the acylation of 2-(aminomethyl)pyridine and related amines.[3][4]
Materials:
-
2-(aminomethyl)pyridine
-
Pentanoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminomethyl)pyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add pentanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(pyridin-2-ylmethyl)pentanamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive pentanoyl chloride with atmospheric moisture.
-
Anhydrous Solvent: DCM is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. The absence of water is critical to prevent the hydrolysis of the acyl chloride.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.[5]
-
Controlled Addition at Low Temperature: This minimizes the formation of di-acylated or other side products and ensures a controlled reaction.
Characterization
The structural confirmation of the synthesized N-(pyridin-2-ylmethyl)pentanamide is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, the methylene bridge protons, and the protons of the pentanoyl chain. Based on data for similar compounds like N-(pyridin-2-ylmethyl)acetamide, the methylene protons adjacent to the amide nitrogen would likely appear as a doublet around 4.5-4.7 ppm, coupling to the amide proton.[3][6] The pyridyl protons will resonate in the aromatic region (typically 7.0-8.6 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the amide (around 170-175 ppm), the carbons of the pyridine ring, the methylene bridge carbon, and the carbons of the pentanoyl group.
Infrared (IR) Spectroscopy:
The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide. The N-H stretching vibration will appear as a band in the region of 3200-3400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of N-(pyridin-2-ylmethyl)pentanamide (C₁₁H₁₆N₂O).
| Spectroscopic Data (Predicted) | Expected Chemical Shift/Frequency | Assignment |
| ¹H NMR | δ 8.5-8.6 ppm (d) | Pyridyl H6 |
| δ 7.6-7.8 ppm (t) | Pyridyl H4 | |
| δ 7.1-7.3 ppm (m) | Pyridyl H3, H5 | |
| δ 4.5-4.7 ppm (d) | -CH₂-NH- | |
| δ 2.1-2.3 ppm (t) | -CO-CH₂- | |
| δ 1.5-1.7 ppm (m) | -CH₂-CH₂-CH₃ | |
| δ 1.2-1.4 ppm (m) | -CH₂-CH₃ | |
| δ 0.8-1.0 ppm (t) | -CH₃ | |
| ¹³C NMR | δ 172-174 ppm | C=O (amide) |
| δ 157-159 ppm | Pyridyl C2 | |
| δ 148-150 ppm | Pyridyl C6 | |
| δ 136-138 ppm | Pyridyl C4 | |
| δ 121-123 ppm | Pyridyl C3, C5 | |
| δ 44-46 ppm | -CH₂-NH- | |
| δ 36-38 ppm | -CO-CH₂- | |
| δ 28-30 ppm | -CH₂-CH₂-CH₃ | |
| δ 22-24 ppm | -CH₂-CH₃ | |
| δ 13-15 ppm | -CH₃ | |
| IR | 3200-3400 cm⁻¹ | N-H stretch |
| 2850-2960 cm⁻¹ | C-H stretch (aliphatic) | |
| 1640-1680 cm⁻¹ | C=O stretch (amide) |
Table 1: Predicted Spectroscopic Data for N-(pyridin-2-ylmethyl)pentanamide.
N-(pyridin-2-ylmethyl)pentanamide as a Bidentate Ligand Precursor
The true utility of N-(pyridin-2-ylmethyl)pentanamide lies in its ability to act as a precursor to a bidentate ligand upon deprotonation of the amide proton. This deprotonation is typically achieved in the presence of a base or a metal precursor that can facilitate this process.
Coordination Chemistry
The deprotonated ligand, N-(pyridin-2-ylmethyl)pentanamido, can coordinate to a metal center in a bidentate fashion through the pyridine nitrogen and the amide nitrogen or oxygen. The coordination mode can be influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. Coordination through the pyridine nitrogen and the deprotonated amide nitrogen is common and results in a stable five-membered chelate ring.
Caption: Bidentate coordination of the deprotonated N-(pyridin-2-ylmethyl)pentanamido ligand to a metal center (M).
Synthesis of a Representative Metal Complex: A General Protocol
The following is a generalized protocol for the synthesis of a metal complex using N-(pyridin-2-ylmethyl)pentanamide as the ligand precursor.
Materials:
-
N-(pyridin-2-ylmethyl)pentanamide
-
A suitable metal precursor (e.g., PdCl₂(CH₃CN)₂, Cu(OAc)₂, etc.)
-
A non-nucleophilic base (e.g., NaH, KOtBu) if required
-
Anhydrous solvent (e.g., THF, acetonitrile, methanol)
-
Standard inert atmosphere glassware
Procedure:
-
Ligand Deprotonation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-(pyridin-2-ylmethyl)pentanamide (1.0 equivalent) in the chosen anhydrous solvent. If a strong base is required, cool the solution and add the base (1.0 equivalent) portion-wise. Stir until deprotonation is complete.
-
Complexation: In a separate flask, dissolve the metal precursor (1.0 equivalent) in the same anhydrous solvent. Add the metal solution dropwise to the solution of the deprotonated ligand (or the neutral ligand if the metal precursor can facilitate deprotonation).
-
Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of the complex may be indicated by a color change or precipitation. The product can be isolated by filtration if it precipitates, or by removal of the solvent and subsequent purification by recrystallization or chromatography.
Self-Validating System:
The success of the synthesis can be validated at each stage. The purity of the ligand precursor is confirmed by NMR and MS. The formation of the complex can be monitored by changes in the NMR and IR spectra. For instance, upon coordination, the signals for the pyridine protons in the ¹H NMR spectrum are expected to shift. In the IR spectrum, a shift in the amide C=O stretching frequency can indicate coordination through the oxygen or nitrogen atom. The final confirmation of the structure is ideally obtained through single-crystal X-ray diffraction.
Applications in Catalysis
Metal complexes derived from pyridyl-amide ligands have shown significant promise in various catalytic applications. The tunable electronic and steric properties of the ligand allow for the fine-tuning of the catalytic activity of the metal center.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium complexes of pyridyl-amide ligands can be effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions. The ligand can stabilize the active palladium species and facilitate the elementary steps of the catalytic cycle.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with these ligands have been investigated for the hydrogenation of ketones, imines, and alkenes. The amide moiety can participate in the catalytic cycle through proton transfer, enhancing the efficiency of the reaction.
-
Oxidation Reactions: Iron and copper complexes are potential catalysts for various oxidation reactions, including the oxidation of alcohols and hydrocarbons. The redox-active nature of these metals, combined with the stabilizing effect of the pyridyl-amide ligand, can lead to highly active and selective catalysts.
Caption: General workflow from ligand synthesis to catalytic application and analysis.
Conclusion and Future Outlook
N-(pyridin-2-ylmethyl)pentanamide represents a versatile and readily accessible precursor for a valuable class of bidentate ligands. The straightforward synthesis, coupled with the tunable nature of the resulting metal complexes, opens up a wide range of possibilities for applications in catalysis, materials science, and bioinorganic chemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand system and to develop novel catalysts and materials with enhanced performance and functionality. Future research in this area could focus on the synthesis of chiral derivatives for asymmetric catalysis, the incorporation of these ligands into polymeric structures for heterogeneous catalysis, and the investigation of the biological activity of their metal complexes.
References
- Yang, L., & Houser, R. P. (2006). Copper(I) coordination chemistry of (pyridylmethyl)amide ligands. Inorganic Chemistry, 45(23), 9416–9422.
- Yang, Y., Lu, C., Wang, H., & Liu, X. (2016). Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. Dalton Transactions, 45(22), 9235–9241.
-
PubChem. (n.d.). N-(pyridin-2-ylmethyl)acetamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
- Kruger, P. E., & McKee, V. (2008). Transition metal coordination chemistry of N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine. Inorganica Chimica Acta, 361(11), 3247-3254.
- Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2013). NOTE Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Asian Journal of Chemistry, 25(18), 10599-10600.
-
Amanote Research. (2019, January 1). Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides. Amanote. Retrieved February 21, 2026, from [Link]
- Kriza, A., & Kriza, C. (2014). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand.
- Cati, D. L., Stoeckli-Evans, H., & Güdel, H. U. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133–o137.
- El-Sayed, B. A., El-Gammal, O. A., & El-Hendawy, A. M. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports, 14(1), 13689.
-
Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
- Kubono, K., Iwamoto, Y., & Ueno, K. (2024). Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II).
- Al-Maydama, H. M. A., & Abdullah, M. A. (2016). Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. Journal of Kerbala University, 14(2), 1-10.
- Lee, S. K., & Trogdon, J. A. (2025). Structural Insights into Ni(II), Cu(II), and Zn(II) Coordination Complexes of Arylazoformamide and Arylazothioformamide Ligands. Molecules, 30(19), 4813.
- Kempe, R. (1998). Early transition metal complexes containing aminopyridinato ligands. Zeitschrift für anorganische und allgemeine Chemie, 624(1), 1-11.
-
Beilstein-Institut. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]
- Douthwaite, R. E. (2010). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes (Doctoral dissertation, University of York). White Rose eTheses Online.
-
ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved February 21, 2026, from [Link]
- Bu, X.-H., & Li, J.-R. (2003). Synthesis and crystal structure of nickel and cobalt complexes with tetraazamacrocyclic ligand attached four dangling pyridinyl groups.
- Syngenta Participations AG. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. U.S.
- Gerten, A. L., & Widen, J. C. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(16), 4158–4161.
-
PubChem. (n.d.). N-(piperidin-2-ylmethyl)pentanamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2012). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 33(9), 3131-3132.
-
PubChem. (n.d.). 2-methyl-N-(pyridin-2-ylmethyl)pentanamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Retrieved February 21, 2026, from [Link]
-
Jmol. (n.d.). Structures With Bidentate Ligands. Retrieved February 21, 2026, from [Link]
Sources
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- 2. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. echemi.com [echemi.com]
- 5. N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Using N-(pyridin-2-ylmethyl)pentanamide in C-H activation studies
Application Note: Strategic -C(sp3)-H Functionalization of N-(pyridin-2-ylmethyl)pentanamide
Executive Summary
-(pyridin-2-ylmethyl)pentanamidepicolylamine (PA)This guide details the application of this molecule in Palladium-catalyzed
Mechanistic Principles
The efficiency of
The Coordination Mode
Unlike monodentate directing groups, the picolylamine moiety acts as an
-
Coordination: The pyridine nitrogen binds to Pd(II).
-
Deprotonation: The amide proton is removed (likely by acetate or external base), allowing the amide nitrogen to coordinate as an imidate/amidate.
-
C–H Activation: This forms a rigid 5-membered coordination ring (
-C-C- -Pd). The geometry of this intermediate positions the Pd center in proximity to the -C(sp3)–H bond of the pentyl chain, facilitating a Concerted Metalation-Deprotonation (CMD) event to form a 6-membered activation ring.
Catalytic Cycle Visualization
The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle for the
Caption: Pd(II)/Pd(IV) catalytic cycle showing the formation of the critical 5,6-bicyclic intermediate.
Experimental Protocol: -C(sp3)-H Arylation
This protocol describes the mono-arylation of
Materials & Reagents
| Component | Role | Specifications |
| Substrate | Reactant | |
| Aryl Iodide | Coupling Partner | Ar-I (e.g., 4-iodoanisole) (1.5 - 2.0 equiv) |
| Catalyst | Catalyst | Pd(OAc) |
| Additive | Halide Scavenger | AgOAc (1.0 - 1.5 equiv) |
| Solvent | Medium | |
| Atmosphere | Protection | Air or Argon (Reaction is generally air-tolerant but Argon preferred for reproducibility) |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 15 mL pressure tube (or Schlenk tube) equipped with a magnetic stir bar, add
-(pyridin-2-ylmethyl)pentanamide (0.2 mmol, 1.0 equiv). -
Add Pd(OAc)
(2.2 mg, 0.01 mmol, 5 mol%) and AgOAc (33 mg, 0.2 mmol, 1.0 equiv). -
Add the Aryl Iodide (0.3 mmol, 1.5 equiv).
-
Add
-Amyl Alcohol (2.0 mL).
-
-
Execution:
-
Seal the tube with a Teflon-lined cap.
-
Heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Standard reaction time is 12–24 hours .
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove silver salts and Pd black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Critical Optimization Parameters
-
Solvent Choice:
-Amyl alcohol is often superior due to its high boiling point and ability to solubilize the polar intermediates. Toluene or DCE are valid alternatives if solubility issues arise. -
Silver Salt: AgOAc acts primarily as an iodide scavenger to regenerate the active cationic Pd(II) species. Ag
CO can be used but may require longer reaction times.
Removal of the Directing Group (Auxiliary Cleavage)
The picolylamine (PA) group is a "removable" directing group. Post-functionalization, it is often necessary to cleave this auxiliary to reveal the free carboxylic acid or primary amide.
Method A: Hydrolysis to Carboxylic Acid (Standard)
This method converts the functionalized amide into the corresponding
-
Dissolve the arylated product (0.1 mmol) in 6N HCl (2 mL).
-
Heat the solution to reflux (approx. 100–110 °C) for 12 hours.
-
Cool to room temperature.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry the organic layer over Na
SO and concentrate. -
Result: The picolylamine moiety is cleaved, yielding the free carboxylic acid.
Method B: Nitrosylation-Hydrolysis (Mild)
For substrates sensitive to harsh acid reflux:
-
Treat the substrate with NaNO
in a mixture of Ac O and AcOH at 0 °C to room temperature. -
This forms the
-nitroso intermediate. -
Mild basic hydrolysis (LiOH/THF/H
O) cleaves the activated amide to yield the acid.
Workflow Diagram
Caption: Operational workflow from reaction setup to directing group removal.
References
-
Chen, G., & Shultz, L. R. (2009). Palladium-Catalyzed C(sp3)-H Functionalization of Aliphatic Amine Derivatives. Journal of the American Chemical Society, 131(32), 11304-11305. Link
-
He, G., Zhang, S. Y., Nack, W. A., & Li, Q. (2016). Use of a removable directing group for the palladium-catalyzed C-H activation of unactivated C(sp3)-H bonds. Angewandte Chemie International Edition, 55(4), 1334-1338. Link
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064. Link
-
Zhang, Q., Chen, K., & Rao, W. (2013). Palladium-Catalyzed Gamma-Arylation of Carboxylic Acids via the Assistance of a Bidentate Directing Group. Chemical Science, 4, 175-179. Link
Technical Support Center: EDC/NHS Coupling of N-(2-picolyl)pentanamide
The following technical guide is structured to address the specific synthesis of N-(2-picolyl)pentanamide using EDC/NHS chemistry.
Editorial Note: A common pitfall in this synthesis is applying protein conjugation protocols (aqueous buffers, dialysis) to this small molecule reaction. This guide pivots to a Small Molecule Organic Synthesis approach, which is necessary for isolation and yield when working with reactants of this molecular weight (<200 Da).
Executive Summary: The Chemistry
You are coupling Pentanoic Acid (Carboxyl donor) with 2-Picolylamine (Amine acceptor) to form an amide bond.
-
The Challenge: 2-Picolylamine contains a pyridine ring (pKa ~5.2) and a primary amine (pKa ~8.8). The pyridine nitrogen can act as a proton trap or metal chelator, while the primary amine requires deprotonation to act as a nucleophile.
-
The Solution: Use a semi-aqueous or organic solvent system (DCM/DMF) rather than fully aqueous buffers. This prevents rapid hydrolysis of the NHS-ester intermediate and allows for a robust acid/base extraction workup.
Part 1: The Optimized Protocol (Two-Step, One-Pot)
This protocol uses Dichloromethane (DCM) as the solvent. EDC·HCl is soluble in DCM, allowing for a water-free activation step that maximizes yield.
Reagents:
-
Pentanoic Acid (1.2 equivalents) – Use excess acid; it is easier to remove than excess amine.
-
2-Picolylamine (1.0 equivalent)[1]
-
NHS (1.5 equivalents)
-
Base: DIPEA (Diisopropylethylamine) – Only if 2-Picolylamine is supplied as a salt (e.g., 2-Picolylamine·2HCl).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Workflow
1. Activation (The "Active Ester" Formation) [2]
-
Dissolve Pentanoic Acid (1.2 eq) in DCM.
-
Add NHS (1.5 eq) and EDC·HCl (1.5 eq).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution should remain clear or slightly cloudy. The "sweaty sock" smell of valeric acid will persist.
2. Coupling (Nucleophilic Attack)
-
Add 2-Picolylamine (1.0 eq) dropwise to the mixture.
-
Stir at RT for 4–12 hours (or overnight).
-
Checkpoint: The reaction is complete when TLC/LCMS shows consumption of the amine.
3. Workup (Purification via Extraction)
-
Wash 1 (Acid Removal): Wash the organic phase (DCM) with Saturated NaHCO₃ (aq) .
-
Wash 2 (Byproduct Removal): Wash with 0.1 M HCl (Quick wash) or Brine .
-
Warning: Do not use strong acid for long periods, or you will protonate the pyridine ring of your product and lose it to the aqueous layer. A quick brine wash is safer to remove the urea byproduct and unreacted EDC.
-
-
Dry & Concentrate: Dry organic layer over MgSO₄, filter, and evaporate DCM.
Part 2: Troubleshooting & FAQs
Category A: Low Yield / No Reaction
Q: I see the "Active Ester" peak on LCMS, but it won't react with the amine. Why?
A: Your amine is likely protonated.
The primary amine of 2-picolylamine has a pKa of ~8.8. In neutral or slightly acidic conditions, it exists as
-
Fix: If you are running this in a buffered solution (pH < 7.5), the reaction will be extremely slow. Switch to the DCM protocol above. If you must use water, ensure the pH is adjusted to 7.5–8.0 immediately after adding the amine.
Q: My yield is low, and I see a lot of precipitate. A: The precipitate is likely N-acylurea . This is a stable, unreactive rearrangement byproduct formed when the amine attacks too slowly.
-
Cause: Low amine concentration or low pH (protonated amine).
-
Fix: Increase the amine concentration or add a non-nucleophilic base (DIPEA) to ensure the amine is free to attack the ester faster than the ester rearranges.
Category B: Impurities & Side Reactions [13]
Q: The product has a strange color (Green/Blue). A: You have metal contamination. 2-Picolylamine is a known bidentate ligand (chelator). If your buffers (PBS) or water source contain trace copper or nickel, the pyridine and amide nitrogen will coordinate the metal, forming colored complexes.
-
Fix: Use high-purity solvents and avoid phosphate buffers (which often carry trace metals). Add EDTA if working in aqueous conditions.
Q: My product smells like "sweaty socks" even after purification. A: You have residual Pentanoic Acid . Valeric acid (pentanoic acid) has a potent odor and is difficult to remove by evaporation alone.
-
Fix: You must perform a basic wash (Sat. NaHCO₃ or 1M NaOH) during extraction. This deprotonates the acid (making it ionic) so it partitions into the water layer, leaving your product in the organic layer.
Part 3: Data & Visuals
Table 1: Reactant Properties & Handling
| Component | Role | pKa (Approx) | Solubility | Critical Handling Note |
| Pentanoic Acid | Carboxyl Donor | ~4.8 | Organic/Water | Strong odor; use fume hood. |
| 2-Picolylamine | Nucleophile | 8.8 (Amine)5.2 (Pyridine) | Water/Organic | Bidentate ligand; avoid metal ions. |
| EDC·HCl | Activator | N/A | Water/DCM | Hygroscopic; equilibrate to RT before opening. |
| NHS | Stabilizer | ~6.0 | Water/DMF | Prevents rearrangement to N-acylurea. |
Figure 1: Reaction Workflow & Logic Gate
Caption: Logical workflow for the 2-step synthesis of N-(2-picolyl)pentanamide, highlighting the critical decision point for salt-form amines.
References
-
PubChem. 2-Picolylamine Compound Summary. National Library of Medicine. Available at: [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
Sources
- 1. chembk.com [chembk.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 8. politesi.polimi.it [politesi.polimi.it]
- 9. Page loading... [guidechem.com]
- 10. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 11. Facile Synthesis of Heterocycles via 2-Picolinium Bromide and Antimicrobial Activities of the Products [mdpi.com]
- 12. Facile synthesis of heterocycles via 2-picolinium bromide and antimicrobial activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Avoiding side reactions in the acylation of 2-aminomethylpyridine
Welcome to the technical support center for the acylation of 2-aminomethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this seemingly straightforward but often nuanced transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and selective acylation of your substrate.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you might encounter during the acylation of 2-aminomethylpyridine, offering probable causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Acylated Product
Observation: You are obtaining a low yield of the target N-(pyridin-2-ylmethyl)amide, with significant amounts of starting material remaining or the formation of unidentifiable side products.
Probable Causes & Solutions:
-
Insufficient Acylating Agent Reactivity: The choice of acylating agent is paramount. Acid chlorides and anhydrides are highly reactive and generally effective. If you are using a less reactive agent, such as an ester, consider activating the carboxylic acid first (e.g., using HATU or EDC/DMAP).
-
Inadequate Base: The base plays a dual role: it neutralizes the acid byproduct (like HCl from an acyl chloride) and can act as a nucleophilic catalyst.[1][2]
-
For Schotten-Baumann conditions (using an acyl chloride): An aqueous base like NaOH is often used to trap the generated acid.[3][4] However, this can lead to hydrolysis of the acylating agent. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent is often a better choice to avoid this side reaction.
-
For reactions with anhydrides: A catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5] Pyridine can also serve this purpose, though it is less effective than DMAP.[6]
-
-
Suboptimal Reaction Temperature: While many acylations proceed readily at room temperature, some less reactive substrates or acylating agents may require gentle heating. Conversely, highly exothermic reactions might need cooling to prevent side reactions. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity.
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
-
Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction.[7] However, be mindful that DMF can be a source of dimethylamine as an impurity, which can compete in the acylation.
-
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acyl chloride or anhydride | High reactivity ensures efficient acylation. |
| Base | DIPEA or TEA (for acyl chlorides); DMAP (catalytic, for anhydrides) | Minimizes side reactions and/or catalyzes the desired transformation. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes decomposition. |
| Solvent | DCM, THF | Common aprotic solvents that are generally inert. |
Experimental Protocol: Standard N-Acylation with an Acyl Chloride
-
Dissolve 2-aminomethylpyridine (1.0 eq.) and a non-nucleophilic base like DIPEA (1.2 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of a Pyridinium Salt Side Product
Observation: You observe the formation of a highly polar, often water-soluble, side product, which may be an N-acylpyridinium salt.
Probable Cause: The pyridine nitrogen, being nucleophilic, can compete with the primary amine for the acylating agent.[8] This is especially true with highly reactive acylating agents or in the absence of a suitable base. The resulting N-acylpyridinium salt is more electron-deficient, making further reactions on the pyridine ring possible.[9]
Solutions:
-
Control Stoichiometry and Addition Rate: Use a slight excess of the 2-aminomethylpyridine relative to the acylating agent and add the acylating agent slowly to the amine solution. This ensures that the more nucleophilic primary amine reacts preferentially.
-
Choice of Base: A non-nucleophilic base is crucial here. Pyridine itself can react with the acylating agent to form a reactive acyl pyridinium species.[5] While this can be beneficial for acylating less nucleophilic species like alcohols, it can lead to unwanted side reactions in this case. Using a hindered base like DIPEA will scavenge the acid byproduct without competing as a nucleophile.
-
Protecting Group Strategy: In complex syntheses where chemoselectivity is a persistent issue, consider protecting the primary amine. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many reaction conditions and can be removed under acidic conditions.[10]
Workflow for Troubleshooting Pyridinium Salt Formation
Caption: Troubleshooting workflow for pyridinium salt formation.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen is more nucleophilic in 2-aminomethylpyridine, the primary amine or the pyridine ring nitrogen?
The primary amine is significantly more nucleophilic than the sp²-hybridized nitrogen of the pyridine ring. The lone pair of electrons on the primary amine is in an sp³-hybridized orbital, making it more available for donation. In contrast, the lone pair on the pyridine nitrogen is in an sp² orbital and is part of the aromatic system, making it less basic and less nucleophilic. Therefore, acylation should preferentially occur at the primary amine.[11]
Q2: Can I use Schotten-Baumann conditions for the acylation of 2-aminomethylpyridine?
Yes, Schotten-Baumann conditions, which typically involve an acyl chloride and an aqueous base like sodium hydroxide, can be used.[3] However, there are potential drawbacks. The aqueous base can hydrolyze the acyl chloride, reducing the yield.[12] Also, the high pH can potentially lead to other side reactions. For more sensitive substrates or to maximize yield, using an organic base like triethylamine or DIPEA in a biphasic or anhydrous system is often preferred.[4]
Q3: My reaction is sluggish. How can I speed it up without causing side reactions?
If your acylation is slow, consider the following catalytic approaches:
-
DMAP Catalysis: For reactions involving acid anhydrides, adding a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[5] DMAP is a hypernucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate.
-
Solvent Choice: Switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction by stabilizing charged intermediates in the transition state.[13] However, ensure your solvents are anhydrous, as water can lead to hydrolysis of the acylating agent.
Q4: Are there any other potential side reactions I should be aware of?
Besides N-acylation of the pyridine ring, other less common side reactions could include:
-
Diacylation: If a large excess of a highly reactive acylating agent is used, it's possible to get diacylation, with one acyl group on the primary amine and another on the pyridine nitrogen. This is generally unfavorable but can occur under forcing conditions.
-
Ring Acylation: Direct C-H acylation of the pyridine ring is generally difficult and requires specific catalytic systems, often involving photoredox catalysis, and is unlikely to be a significant side reaction under standard acylation conditions.[14]
Reaction Scheme: Desired vs. Side Reaction
Caption: Competing reaction pathways in the acylation of 2-aminomethylpyridine.
By understanding the relative nucleophilicity of the two nitrogen atoms and carefully selecting your reagents and reaction conditions, you can effectively steer the acylation of 2-aminomethylpyridine towards the desired N-acylated product, minimizing side reactions and maximizing your yield.
References
- vertexaisearch.cloud.google.com. (n.d.). Alkylation and acylation of pyridine.
- Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?. Chemistry Stack Exchange.
- ScienceDirect. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters.
- askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It.
- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- ACS Publications. (2019, September 20). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Chem-Station. (2014, April 3). Acyl Protective Groups.
- University of Michigan. (n.d.). Solvent Effects upon SN1 and SN2 Reactions.
- Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry.
- Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O.
- Royal Society of Chemistry. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides.
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Overcoming catalyst poisoning when using N-(2-picolyl)pentanamide ligands
Topic: Troubleshooting Catalyst Poisoning with N-(2-picolyl)pentanamide Ligands
Executive Summary
You are likely using N-(2-picolyl)pentanamide as a bidentate directing group (DG) to facilitate Palladium-catalyzed C-H activation. While picolinamide (PA) DGs are powerful due to their ability to form rigid 5-membered N,N-chelates with Pd(II), this same stability often leads to catalyst poisoning via two distinct mechanisms:
-
Product Inhibition (Intrinsic): The functionalized product binds Pd(II) more tightly than the starting material, trapping the catalyst off-cycle.
-
Deactivation (Extrinsic): Formation of inactive Pd(0) aggregates (Palladium black) or poisoning by trace synthesis impurities (thiols/amines).
This guide provides diagnostic workflows and recovery protocols to restore catalytic turnover.
Part 1: Diagnostic Workflow
Before altering reaction parameters, determine if your catalyst is dead (deactivated) or sleeping (inhibited).
Figure 1: Decision tree for distinguishing between catalyst decomposition (Pd black) and product inhibition.
Part 2: Troubleshooting "The Sleeping Catalyst" (Product Inhibition)
The Mechanism:
N-(2-picolyl)pentanamide coordinates Pd(II) via the pyridine nitrogen and the amidate nitrogen (deprotonated amide). Upon C-H functionalization, the resulting product often retains this coordination ability. If the product's binding constant (
Symptom:
-
High initial rate followed by a sharp plateau at 20–40% conversion.
-
Adding fresh catalyst restarts the reaction temporarily.
Corrective Protocols:
| Variable | Adjustment | Scientific Rationale |
| Temperature | Increase by 10–20°C | Product release is often the rate-limiting step. Higher thermal energy accelerates ligand exchange, favoring the dissociation of the "sticky" product [4]. |
| Solvent | Switch to fluoroalcohols (TFE/HFIP) | Fluorinated solvents (e.g., 2,2,2-trifluoroethanol) can disrupt hydrogen bonding networks and stabilize cationic Pd species, preventing the formation of stable, off-cycle neutral resting states [1]. |
| External Ligands | Add Amino Acid Ligands | Add 10–20 mol% of mono-N-protected amino acids (e.g., Boc-Val-OH). These act as "shuttles," displacing the product from the Pd center to regenerate the active species [1, 9]. |
Part 3: Troubleshooting "The Dead Catalyst" (Deactivation & Impurities)
The Mechanism:
Palladium requires a +2 oxidation state for the C-H activation cycle. If the re-oxidation step (Pd⁰
Symptom:
-
Visible formation of black powder/mirror on the flask walls.
-
Complete cessation of reactivity.
Protocol 3.1: Ligand Purification (Crucial) Commercially synthesized picolinamides often contain trace thionyl chloride or free picolylamine. These are catalyst poisons.[1]
-
Dissolve the ligand in minimal hot ethyl acetate.
-
Wash with 1M HCl (removes free picolylamine) followed by sat. NaHCO₃.
-
Recrystallize from EtOAc/Hexanes if solid, or perform flash chromatography using a gradient of DCM/MeOH (98:2 to 95:5) [5].
Protocol 3.2: The "Silver Bullet" (Oxidant System) If using O₂ or air as an oxidant is insufficient, switch to a Silver(I) mediated system. Ag(I) plays a dual role: it acts as a terminal oxidant and abstracts halides that might inhibit the CMD step [2].
-
Standard Loading: 2.0–3.0 equivalents of AgOAc or Ag₂CO₃.
-
Additive: Add 0.5 equiv of Pivalic Acid (PivOH). PivOH acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step (CMD mechanism) [1].
Part 4: Mechanistic Visualization
Understanding where the cycle breaks is key to fixing it.
Figure 2: The Catalytic Cycle of Picolinamide-Directed C-H Activation showing the two primary failure modes: Product Inhibition (Red) and Pd(0) Aggregation (Black).
Frequently Asked Questions (FAQs)
Q: I see a black precipitate immediately upon adding the catalyst. What happened? A: This is "instant reduction." It usually indicates the presence of a strong reducing agent or impurity in your N-(2-picolyl)pentanamide. Ensure your amide synthesis did not leave residual hydrazine or free amine. Recrystallize the ligand immediately.
Q: Can I use Cu(OAc)₂ instead of Ag salts to save money? A: Yes, but with caution. Copper salts are competent oxidants but can sometimes compete with Pd for coordination to the picolinamide DG, effectively sequestering your substrate. If you use Cu, ensure you operate in a solvent that disfavors Cu-DG binding (like t-Amyl alcohol) and maintain high temperature (>100°C) [6].
Q: My reaction works on 0.1 mmol scale but fails on 1.0 mmol scale. Why? A: This is likely an oxygen mass transfer limitation. On a larger scale, passive diffusion of air/O₂ is insufficient to re-oxidize Pd(0) to Pd(II), leading to catalyst death.
-
Fix: Switch to a sealed tube with a stoichiometric oxidant (AgOAc or Benzoquinone) rather than relying on atmospheric O₂ for scale-up [1].
Q: Why is Pivalic Acid (PivOH) added? A: PivOH is not just an acid; it is a ligand. It coordinates to Palladium to form a reactive species that facilitates the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for breaking the C-H bond [1, 8].
References
-
Daugulis, O., et al. (2014). Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization of Aliphatic Amine Derivatives. Accounts of Chemical Research. Link
-
Sanford, M. S., et al. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[2][3][4] Chemical Reviews.[4] Link
-
Engle, K. M., et al. (2016). Ligand-Accelerated C–H Activation. Accounts of Chemical Research. Link
-
Stahl, S. S. (2016). Product Inhibition in Pd-Catalyzed C–H Oxidation. Journal of the American Chemical Society.[5] Link
-
BenchChem Technical Support. (2025). Purification of Amide-based Ligands for Catalysis.Link
-
Jana, R., et al. (2022).[6] A directing group switch in copper-catalyzed electrophilic C–H amination.[6] Organic & Biomolecular Chemistry.[7][8] Link
-
Fígoli, N. S., et al. (2001).[9] Poisoning and deactivation of palladium catalysts.[1][9] Journal of Molecular Catalysis A: Chemical.[9] Link
-
Yu, J. Q., et al. (2024).[3] Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues.[10] ACS Catalysis. Link
-
Maiti, D., et al. (2024). Ligand-Controlled Orthogonal Selectivity between δ and γ Positions of Long-Chain Picolinamides.[3] Journal of Organic Chemistry. Link
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- 6. A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazo ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01420C [pubs.rsc.org]
- 7. Palladium-catalysed directed C–H activation by anilides and ureas; water participation in a general base mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Minimizing hydrolysis of N-(pyridin-2-ylmethyl)pentanamide during storage
A Guide to Ensuring Stability and Minimizing Hydrolysis During Storage
Welcome to the technical support resource for N-(pyridin-2-ylmethyl)pentanamide. This guide, prepared by our senior application scientists, provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols to help you maintain the chemical integrity of your compound during storage. Hydrolysis of the amide bond is a primary degradation pathway that can compromise experimental outcomes. Understanding and mitigating this process is crucial for reliable and reproducible research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Degradation Pathway
This section addresses fundamental questions regarding the stability of N-(pyridin-2-ylmethyl)pentanamide.
Q1: What is hydrolysis and why is N-(pyridin-2-ylmethyl)pentanamide susceptible to it?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In N-(pyridin-2-ylmethyl)pentanamide, the susceptible bond is the amide linkage (-C(=O)N-). Amide bonds, while relatively stable, can be cleaved by water, especially under acidic or basic conditions, to yield a carboxylic acid (pentanoic acid) and an amine (pyridin-2-ylmethanamine).[1][2][3] The general mechanism involves the attack of a nucleophile (water or a hydroxide ion) on the carbonyl carbon of the amide, leading to a tetrahedral intermediate that subsequently collapses.[1][4]
Q2: How do pH, temperature, and light affect the rate of hydrolysis?
A2:
-
pH: The hydrolysis of amides is significantly accelerated by both acids and bases.[1][5] The pyridine nitrogen in the molecule can be protonated under acidic conditions, which may influence the electronic properties of the amide bond. At neutral or slightly acidic pH, the rate of hydrolysis is generally at its minimum.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Storing the compound at elevated temperatures will significantly accelerate its degradation.
-
Light: Pyridine-containing compounds can be sensitive to light and may undergo photodegradation.[7] While direct photodegradation is a separate pathway from hydrolysis, the energy from light can potentially contribute to overall compound instability.
Q3: What are the primary degradation products I should be aware of?
A3: The primary products of hydrolysis are Pentanoic Acid and Pyridin-2-ylmethanamine . The formation of these impurities can interfere with your experiments, alter the compound's biological activity, and lead to inaccurate results.
Part 2: Troubleshooting Guide - Identifying and Quantifying Hydrolysis
If you suspect your sample of N-(pyridin-2-ylmethyl)pentanamide has degraded, this guide provides a systematic approach to identifying and quantifying the extent of hydrolysis.
// Connections A -> B [label="Begin investigation"]; B -> C [label="If new peaks are observed"]; C -> D; D -> E [label="No (Degradation Confirmed)"]; D -> I [label="Yes (Compound is Stable)", color="#34A853"]; E -> F; F -> G [color="#EA4335"]; G -> H [label="Procure new sample"]; } ` Caption: Troubleshooting workflow for suspected hydrolysis.
| Symptom | Potential Cause | Recommended Action |
| Reduced biological activity or inconsistent assay results. | Loss of active parent compound due to hydrolysis. | 1. Quantify the purity of your stock using a stability-indicating HPLC method. 2. Confirm the presence of hydrolysis products (pentanoic acid, pyridin-2-ylmethanamine) via LC-MS. |
| Appearance of new, unidentified peaks in HPLC chromatogram. | Formation of degradation products. | 1. Run a forced degradation study (see Part 4) to tentatively identify if the new peaks correspond to expected hydrolytic degradants. 2. Use LC-MS to determine the mass of the new peaks and confirm their identity.[8] |
| Change in physical appearance (e.g., color change, clumping of solid). | Significant degradation and/or moisture absorption. | 1. Discard the sample. 2. Review storage and handling procedures to prevent moisture ingress.[9] |
Part 3: Preventative Measures - Optimal Storage and Handling Protocols
Proactive measures are the most effective way to prevent hydrolysis. Adhering to proper storage and handling protocols is essential for maintaining the long-term stability of N-(pyridin-2-ylmethyl)pentanamide.
Table 1: Recommended Storage Conditions
| Parameter | Solid Form (Lyophilized Powder) | Solution Form | Rationale |
| Temperature | Long-term (>6 months): -20°C to -80°CShort-term (<6 months): 2-8°C | Long-term: -80°CShort-term: Not recommended, prepare fresh. | Lower temperatures significantly reduce the rate of chemical degradation.[1][10] |
| Humidity/Moisture | Store in a desiccator or a tightly sealed container with a desiccant. | Use anhydrous grade solvents. Purge headspace with inert gas (Argon or Nitrogen). | Water is a direct reactant in hydrolysis. Minimizing exposure is critical.[7][9] |
| Light | Store in an amber glass vial or protect from light by wrapping in foil. | Store in an amber glass vial. | Pyridine moieties can be susceptible to photodegradation.[7][10] |
| Atmosphere | Standard atmosphere is acceptable for short-term. For long-term, store under an inert gas (Argon or Nitrogen). | Always store under an inert gas. | Prevents potential oxidation and minimizes exposure to atmospheric moisture.[9][10] |
| pH (for aqueous solutions) | N/A | If an aqueous buffer is absolutely required, prepare it fresh and maintain a pH between 5.0 and 7.0. Conduct a small-scale stability study first. | Hydrolysis is catalyzed by both acid and base; the rate is typically lowest near neutral pH.[6] |
Handling Best Practices:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: For solutions, create single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
-
Excipient Compatibility: If formulating the compound, be aware that certain excipients can promote degradation. Perform compatibility studies to screen for interactions.[11][12][13]
Part 4: Advanced Protocols - Forced Degradation & Stability Studies
For researchers in drug development, performing forced degradation (stress testing) studies is essential. These studies purposefully degrade the compound to identify potential degradation products and establish a "stability-indicating" analytical method.[14][15]
Objective: To develop an analytical method (typically HPLC) that can resolve the parent peak of N-(pyridin-2-ylmethyl)pentanamide from all potential degradation products, ensuring accurate quantification of the active ingredient over time.[8]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C for 2-8 hours. | To generate acid-catalyzed hydrolysis products.[14] |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C for 1-4 hours. | To generate base-catalyzed hydrolysis products.[14] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To identify potential oxidative degradation products.[14] |
| Thermal Degradation | Solid compound at 80°C for 48 hours. | To assess thermal stability and identify thermolytic degradants. |
| Photostability | Expose solid and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[8] | To assess light sensitivity and identify photodegradation products. |
Protocol: General Procedure for Forced Degradation
-
Preparation: Prepare a stock solution of N-(pyridin-2-ylmethyl)pentanamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Application:
-
For hydrolytic and oxidative stress, mix the stock solution with the stressor solution (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For thermal and photolytic stress, expose the solid powder or stock solution to the specified conditions.
-
-
Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.
-
Neutralization: For acid and base-stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a reverse-phase HPLC-UV/DAD method. An LC-MS compatible method is highly recommended for peak identification.
-
Method Validation: The HPLC method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak, and peak purity analysis of the parent peak passes (>0.995).[14]
References
-
Fiveable. (2025, August 15). Hydrolysis of Amides Definition. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Butterworth, A. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?[Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]
-
Unknown Author. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]
-
Quora. (2018, January 25). Why are acid amides not easily hydrolysed?[Link]
-
ResearchGate. (2025, August 7). Acid Hydrolysis of an Ether Bond Assisted by the Neighbouring Amide Group. [Link]
-
PubMed. (n.d.). Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]
-
PubMed. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. [Link]
-
PubMed. (2005, April 15). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. [Link]
-
Copernicus Meetings. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
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Advanstar Communications Inc. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. [Link]
-
Study Mind. (n.d.). Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry). [Link]
-
ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?[Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (2025, September 19). (PDF) The Stability of Pyridine Nucleotides. [Link]
-
MDPI. (2021, December 10). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). [Link]
-
SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]
-
Proclinical. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]
-
Diplomata Comercial. (n.d.). Amides FAQs: Key Information and Concentration Options. [Link]
-
AAPS PharmSciTech. (n.d.). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. [Link]
-
CN Tech. (2025, October 13). Best practices for storing AM powders. [Link]
-
Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?[Link]
-
PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. [Link]
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CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]
-
Medium. (2025, November 26). What Are Amides? Understanding Their Structure, Properties, and Applications. [Link]
-
PubChem. (n.d.). 2-methyl-N-(pyridin-2-ylmethyl)pentanamide. [Link]
-
Wiley Online Library. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]
-
PubChem. (n.d.). N-(piperidin-2-ylmethyl)pentanamide. [Link]
-
PubMed. (2008, June 15). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). 2-({[(Pyridin-1-ium-2-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium bis(3,5-dicarboxybenzoate): crystal structure and Hirshfeld surface analysis. [Link]
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Comparative Guide: UV-Vis Absorption Spectra of N-(pyridin-2-ylmethyl)pentanamide Metal Complexes
Executive Summary & Technical Context[1][2][3][4][5][6]
This guide provides an in-depth technical comparison of the UV-Vis absorption profiles of metal complexes derived from N-(pyridin-2-ylmethyl)pentanamide (also known as N-(2-picolyl)valeramide).
This ligand represents a critical structural motif in bioinorganic chemistry: a lipophilic picolylamine amide . Unlike its shorter-chain analogs (e.g., acetamides) which are water-soluble, the pentanamide tail confers significant lipophilicity (
Key Differentiator: The spectral signature of these complexes serves as a direct reporter of the coordination mode (Neutral O-binding vs. Anionic N-binding). This guide establishes a self-validating spectral protocol to distinguish between these states without requiring X-ray crystallography.
Ligand Architecture & Optical Baseline
Before analyzing the metal complexes, the baseline optical properties of the free ligand must be established to identify Charge Transfer (CT) bands.
The Free Ligand: N-(pyridin-2-ylmethyl)pentanamide
The ligand features two distinct chromophores: the pyridine ring and the amide carbonyl.
- Transition (Pyridine): Intense absorption observed at 260–265 nm . This band is relatively insensitive to solvent polarity but shifts slightly upon protonation of the pyridine nitrogen.
- Transition (Amide): A weaker, often buried band around 300–310 nm .
-
Absence of Visible Color: The free ligand has zero absorption in the visible region (>400 nm). Any absorbance here in a reaction mixture confirms complexation.
Comparative Baseline Data
| Species | Assignment | ||
| Free Ligand (L) | 262 | ~3,500 | Pyridine |
| 305 (shoulder) | ~50-100 | Amide | |
| Protonated Ligand (HL | 265 | ~4,200 | Pyridinium |
Copper(II) Complexes: The Geometric Probe
Copper(II) complexes of this ligand class exhibit distinct solvatochromism and pH-dependent spectral shifts. The
Scenario A: Neutral Conditions (The "Blue" Complex)
In neutral solvents (MeOH, EtOH, DMSO), the ligand coordinates as a neutral bidentate species via the Pyridine Nitrogen and the Amide Oxygen .
-
Geometry: Distorted Octahedral or Square Pyramidal.
-
Spectral Signature: A broad, weak d-d band centered at 650–700 nm .
-
Mechanism: The amide oxygen is a weak field donor, resulting in a smaller
and lower energy absorption.
Scenario B: Basic Conditions (The "Violet" Complex)
Upon addition of base (e.g., Et
-
Geometry: Square Planar (often with weak axial solvent interactions).
-
Spectral Signature: The d-d band blue-shifts significantly to 530–560 nm (Violet/Purple).
-
Mechanism: The deprotonated amido nitrogen is a strong
-donor, significantly increasing the ligand field splitting energy ( ).
Comparative Data: Cu(II) Complexes
| Complex Form | Coordination Mode | Visual Color | ||
| [Cu(L) | Neutral (N | 680 nm | 330 nm | Pale Blue |
| [Cu(L-H)(Solv)] | Anionic (N | 550 nm | 380 nm | Deep Violet |
| Alternative: [Cu(en) | N | 550 nm | - | Violet |
Analyst Note: The shift from 680 nm to 550 nm is a self-validating checkpoint . If your "neutral" complex absorbs at 550 nm, your ligand has spontaneously deprotonated or you have hydroxide contamination.
Nickel(II) Complexes: The Spin State Switch
Nickel(II) (
Octahedral Paramagnetic Species
In coordinating solvents (Water, MeOH) or with counter-ions like nitrate, the complex adopts an octahedral geometry:
-
Spectrum: Three characteristic spin-allowed bands:[1]
-
: 950–1000 nm (
) -
: 580–620 nm (
) -
: 360–380 nm (
)
-
: 950–1000 nm (
Square Planar Diamagnetic Species
In non-coordinating solvents (CH
-
Spectrum: A single intense band at 450–500 nm (
).
Experimental Workflow & Logic
The following DOT diagram visualizes the synthesis and characterization logic. This workflow is designed to prevent false positives in coordination assignment.
Detailed Experimental Protocol
Synthesis of N-(pyridin-2-ylmethyl)pentanamide
-
Reactants: Dissolve 2-picolylamine (10 mmol) and triethylamine (12 mmol) in dry dichloromethane (DCM, 20 mL).
-
Addition: Cool to 0°C. Add valeryl chloride (10 mmol) dropwise under N
. -
Workup: Stir 2h at RT. Wash with NaHCO
(aq) and Brine. Dry over MgSO . -
Validation:
H NMR must show amide NH triplet (~8.5 ppm) and pyridine protons. UV-Vis in MeOH should show nm.
UV-Vis Characterization of Metal Complexes
Equipment: Double-beam spectrophotometer (e.g., Shimadzu UV-1800 or equivalent). Solvent: Methanol (HPLC Grade). Note: Avoid DMSO if studying weak binding, as DMSO competes for coordination.
Step-by-Step:
-
Baseline: Run a blank scan with pure methanol.
-
Ligand Scan: Prepare a
M solution of the ligand. Scan 200–800 nm. Confirm absence of peaks >400 nm. -
Titration (The "Self-Check"):
-
Add 0.1 eq of Cu(ClO
) or CuCl stepwise to the ligand solution. -
Observe the growth of the LMCT band at ~330 nm.
-
For d-d bands, increase concentration to
M. -
Crucial: Add 1 drop of Et
N. If the shifts from 680 nm to 550 nm, the amide nitrogen has coordinated.
-
Comparative Analysis with Alternatives
How does this ligand perform against standard alternatives?
| Feature | Pentanamide (This Work) | Acetamide Analog | Picolinamide |
| Structure | C5 Alkyl Tail | C1 Methyl Tail | Pyridine-2-carboxamide |
| Lipophilicity | High (Extraction/Membranes) | Low (Aqueous studies) | Moderate |
| Binding Strength | Moderate (Chelate Effect) | Moderate | High (Rigid Chelate) |
| Cu(II) | 680 nm (Neutral) | 675 nm (Neutral) | ~650 nm (Neutral) |
| Primary Use | Bio-mimetic lipids, Extraction | Basic Coord. Chem | Catalysis |
Conclusion: The pentanamide derivative is spectrally identical to the acetamide analog (confirming the alkyl chain exerts negligible electronic influence) but offers superior solubility in non-polar solvents (CHCl
References
-
Synthesis and General Properties of Picolylamine Amides
-
Copper(II) Coordination of Amide Ligands (Spectral Benchmarks)
-
Electronic Spectra of Nickel(II) Complexes
- Title: Electronic Spectra of Octahedral Nickel (II) and Cobalt (II) Complexes.
- Source: Kyoto University Repository.
-
URL:[Link]
-
Comparison of Pyridine-Amide Coordin
- Title: Cu(II) Complexes and Coordination Polymers with Pyridine or Pyrazine Amides.
- Source: MDPI (Crystals).
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | C12H18N2O | CID 2890530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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